N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
The compound N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide features a 1,3,4-thiadiazole core modified with a sulfanyl-linked acetamide group and substituted aromatic rings. Such N-substituted acetamides are structurally analogous to bioactive molecules like benzylpenicillin derivatives, underscoring their relevance in drug discovery .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-12-5-4-6-16(13(12)2)22-17(26)11-29-20-25-24-19(30-20)23-18(27)21-14-7-9-15(28-3)10-8-14/h4-10H,11H2,1-3H3,(H,22,26)(H2,21,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBWJHZOHZSDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Urea Moiety: The urea group is introduced by reacting the thiadiazole intermediate with an isocyanate derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with 2,3-dimethylphenyl acetic acid under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key structural analogs is provided below:
Functional Group Impact on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound contrasts with the 4-nitrophenyl group in ’s analog.
- Halogen Substitution : Dichlorophenyl () and fluorophenyl () substituents introduce electronegativity and steric effects. Fluorine’s small size and high electronegativity improve membrane permeability, while chlorine increases metabolic stability .
- Sulfamoyl/Sulfonamido Moieties : These groups () enhance solubility and hydrogen bonding capacity, critical for target engagement in aqueous environments .
Conformational and Crystallographic Insights
- highlights conformational diversity in acetamide derivatives, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Such variability influences dimer formation via N–H⋯O hydrogen bonds, affecting crystal packing and solubility .
Research Findings and Implications
- Synthetic Pathways : Analogous compounds (e.g., ) are synthesized via carbodiimide-mediated coupling, suggesting shared methodologies for the target compound’s production .
- Thermodynamic Stability : The methoxy group’s electron-donating nature may reduce oxidative degradation compared to nitro-substituted analogs, enhancing shelf-life .
Biological Activity
N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that incorporates a thiadiazole ring and various functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- IUPAC Name : N-[5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl]-2-(2,3-dimethylphenyl)acetamide
- Molecular Formula : C21H22N4O2S
- Molecular Weight : 398.49 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
- Hydrogen Bonding and π-π Interactions : The aromatic rings and thiadiazole moiety can engage in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- A study highlighted that thiadiazole derivatives showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 32.6 µg/mL, surpassing the efficacy of standard antibiotics like ampicillin .
Antitumor Activity
Thiadiazole derivatives have also been investigated for their antitumor potential:
- Compounds containing the 1,3,4-thiadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives showed significant inhibition of tumor cell proliferation in vitro .
Anti-inflammatory Properties
The anti-inflammatory effects of thiadiazole derivatives are notable:
- Studies have shown that these compounds can inhibit inflammatory mediators in cell cultures and animal models. The mechanism often involves the downregulation of pro-inflammatory cytokines .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?
- Methodological Answer : The synthesis typically involves sequential functionalization:
Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids under reflux in ethanol .
Sulfanyl Group Introduction : Nucleophilic substitution using mercaptoacetic acid derivatives in DMF with a base (e.g., K₂CO₃) .
Carbamoyl Linkage : Reaction of the intermediate with 4-methoxyphenyl isocyanate in anhydrous dichloromethane under nitrogen .
- Key Conditions : Reactions often require inert atmospheres, controlled temperatures (60–100°C), and purification via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methylphenyl protons at δ 2.2–2.5 ppm; thiadiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~483.1) .
- IR Spectroscopy : Key bands include N-H stretches (~3300 cm⁻¹ for carbamoyl) and C=S stretches (~680 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values reported at 8–32 µg/mL) .
- Enzyme Inhibition : Assayed against cyclooxygenase-2 (COX-2) using fluorometric methods (IC₅₀ ~1.2 µM) .
- Structural Analogs : Compared to oxadiazole derivatives with known anticancer activity (e.g., IC₅₀ ~5 µM in MCF-7 cells) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiadiazole-sulfanyl intermediate?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with DMSO to enhance cyclocondensation efficiency (yield increases from 65% to 82%) .
- Catalysis : Use p-toluenesulfonic acid (PTSA) in thiadiazole formation, reducing reaction time from 12 hr to 4 hr .
- By-Product Mitigation : Employ gradient elution in HPLC purification to separate sulfanyl-acetamide derivatives from dimeric by-products .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) using 3D-QSAR models .
- Target Validation : Use CRISPR-Cas9 knockout cell lines to confirm specificity for COX-2 over COX-1 .
- Meta-Analysis : Aggregate data from PubChem (AID 1259361) and ChEMBL (CHEMBL458666) to identify consensus IC₅₀ ranges .
Q. What mechanistic insights explain its enzyme inhibition selectivity?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulations show hydrogen bonding between the carbamoyl group and COX-2 Arg120 (binding energy −9.2 kcal/mol) .
- Kinetic Studies : Lineweaver-Burk plots indicate non-competitive inhibition (Ki = 0.8 µM) .
- Mutagenesis Studies : Tryptophan fluorescence quenching confirms binding to the COX-2 hydrophobic pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
